![molecular formula C15H13ClN2S B2799078 N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine CAS No. 284674-30-2](/img/structure/B2799078.png)
N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine
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Overview
Description
“N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine” is a complex organic compound. Based on its name, it likely contains a benzothiazin ring, which is a type of heterocyclic compound . It also seems to have a chlorobenzyl group attached to it, which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the benzothiazin ring and the attachment of the chlorobenzyl group . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could vary widely depending on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined using various analytical techniques .Scientific Research Applications
Synthesis and Chemical Properties
One aspect of the research focuses on the synthesis and chemical properties of benzothiazin derivatives, including N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine. For instance, Kobayashi et al. (2011) developed a two-pot synthesis method for N,N-disubstituted 4H-3,1-benzothiazin-2-amines from aryl(2-isothiocyanatophenyl)methanones using secondary amines. This method showcases the versatility and potential modifications of the benzothiazin backbone for various applications (Kobayashi & Kanbe, 2011).
Biological Activity
Research into the biological activities of benzothiazin derivatives has revealed their potential in addressing microbial resistance. Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole and found them to exhibit good to moderate antibacterial activity against a range of microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Chavan & Pai, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as carbonic anhydrase .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-13-7-5-11(6-8-13)9-17-15-18-14-4-2-1-3-12(14)10-19-15/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZINRKDFUDZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=NCC3=CC=C(C=C3)Cl)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine |
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